4-Nitrobenzyl morpholine-4-carbodithioate
Overview
Description
4-Nitrobenzyl morpholine-4-carbodithioate, also known as NBC or S-(4-nitrobenzyl) morpholine-4-carbodithioate, is a chemical compound with the molecular formula C12H14N2O3S2 . It has a molecular weight of 298.39 .
Molecular Structure Analysis
The InChI code for 4-Nitrobenzyl morpholine-4-carbodithioate is1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2
.
Scientific Research Applications
Metal Ion Detection and Determination
4-Nitrobenzyl morpholine-4-carbodithioate, along with similar compounds, has been explored for its utility in detecting and quantifying metal ions. Studies have found that morpholine carbodithioates can effectively be used in the amperometric determination of various metal ions such as Bi3+, Cu2+, Ni2+, Te4+, and Zn2+. This application is significant in analytical chemistry, particularly for the microdetermination of these metals in different matrices, including alloys (Rao, Brar, & Puri, 1982; Gautam, Bansal, & Puri, 1981).
Spectrophotometric Applications
The utility of morpholine-4-carbodithioate, a related compound, extends to spectrophotometric applications for the determination of copper, cobalt, nickel, and tellurium. This process involves extraction into molten naphthalene, followed by dissolution in chloroform for spectrophotometric analysis. Such methods are valued for their sensitivity and precision in the quantification of trace metal ions (Gautam, Bansal, & Puri, 1981).
Chemical and Electrochemical Studies
Chemical and electrochemical reductions of nitrobenzyl chlorides and carbamates, including those with morpholine, have been shown to activate these compounds to produce intermediates capable of alkylation. This reactivity is crucial in understanding the mechanism of action for bioreductive alkylating agents and has implications in the design of chemotherapeutic agents (Kirkpatrick, Johnson, & Sartorelli, 1986).
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of metal complexes with morpholine-4-carbodithioate have been explored extensively. These studies provide insights into the coordination chemistry of various metals with dithiocarbamate ligands, expanding our understanding of their structural and electronic properties. Such research is foundational for applications in catalysis, material science, and the development of metal-based drugs (Aravamùdan, Brown, & Venkappayya, 1971; Tang Ning et al., 1990).
Safety And Hazards
properties
IUPAC Name |
(4-nitrophenyl)methyl morpholine-4-carbodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEUXOYPPBYZSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzyl morpholine-4-carbodithioate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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